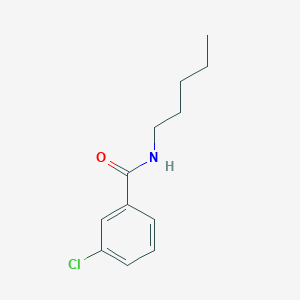
1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride
描述
1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride is a chemical compound with the molecular formula C8H10Cl2FN5. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a biguanide group attached to a 3-chloro-4-fluorophenyl ring, making it a valuable molecule for various chemical reactions and studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride typically involves the reaction of 3-chloro-4-fluoroaniline with cyanoguanidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the biguanide structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .
化学反应分析
Types of Reactions
1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups on the phenyl ring.
Oxidation and Reduction: The biguanide group can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction reactions can yield different oxidation states of the biguanide group .
科学研究应用
1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride involves its interaction with specific molecular targets and pathways. The biguanide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and antifungal activities . The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms .
相似化合物的比较
Similar Compounds
1-(4-Fluorophenyl)biguanide hydrochloride: Similar structure but lacks the chloro group, which may affect its reactivity and biological activity.
1-(3-Chlorophenyl)biguanide hydrochloride: Lacks the fluoro group, which can influence its chemical properties and applications.
1-(3-Chloro-4-methylphenyl)biguanide hydrochloride: The presence of a methyl group instead of a fluoro group can lead to different chemical and biological properties.
Uniqueness
1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride is unique due to the presence of both chloro and fluoro groups on the phenyl ring. This combination of substituents enhances its reactivity and potential biological activities, making it a valuable compound for various research applications .
属性
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-1-(diaminomethylidene)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN5.ClH/c9-5-3-4(1-2-6(5)10)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLQSZUCBVOQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C(N)N=C(N)N)Cl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35754-28-0 | |
| Record name | 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-ethoxy-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B3424569.png)

![2,6-Diazaspiro[4.5]decane](/img/structure/B3424589.png)




